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Lenalidomide-CO-PEG1-C2-azide

Cat. No.: B14768502
M. Wt: 400.4 g/mol
InChI Key: MLKIEEAHULSTDP-UHFFFAOYSA-N
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Description

Evolution of Immunomodulatory Drugs (IMiDs) as E3 Ubiquitin Ligase Ligands

The story of Immunomodulatory Drugs (IMiDs) begins with thalidomide (B1683933), a drug initially marketed for morning sickness that was later discovered to have tragic teratogenic effects. nih.gov However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its re-emergence as a treatment for conditions like multiple myeloma. nih.govwikipedia.org This revival spurred the development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibited improved efficacy and different safety profiles. wikipedia.orgnih.gov

A pivotal breakthrough in understanding the mechanism of IMiDs came with the identification of Cereblon (CRBN) as their direct molecular target. wikipedia.orgnih.gov CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. frontiersin.org By binding to CRBN, IMiDs modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates. nih.govnih.gov Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells. nih.govnih.gov This discovery transformed the perception of IMiDs from simple immunomodulators to powerful tools for inducing targeted protein degradation.

Foundational Principles of Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting their function. nih.govyoutube.com This approach co-opts the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS). nih.govnih.gov The UPS is responsible for maintaining protein homeostasis by tagging unwanted or damaged proteins with ubiquitin, marking them for destruction by the proteasome. nih.gov

Two major TPD strategies that leverage the UPS are molecular glues and Proteolysis Targeting Chimeras (PROTACs). nih.gov

Molecular Glues: These are small molecules that induce or enhance the interaction between an E3 ligase and a target protein that would not normally interact. nih.gov IMiDs are a prime example of molecular glues. nih.gov

PROTACs: These are heterobifunctional molecules consisting of two distinct ligands connected by a chemical linker. youtube.combio-techne.com One ligand binds to a target protein of interest (POI), while the other binds to an E3 ligase. youtube.combio-techne.com This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex, which facilitates the ubiquitination and subsequent degradation of the POI. youtube.combio-techne.com A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. youtube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N6O5 B14768502 Lenalidomide-CO-PEG1-C2-azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20N6O5

Molecular Weight

400.4 g/mol

IUPAC Name

3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27)

InChI Key

MLKIEEAHULSTDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-]

Origin of Product

United States

Rational Design Principles of Linkers in Protacs Utilizing Lenalidomide Co Peg1 C2 Azide

Impact of Linker Length and Chemical Composition on Ternary Complex Formation Dynamics

The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC activity. axispharm.comacs.org The length and chemical makeup of the linker are paramount in achieving this. arxiv.orgnih.gov

Linker Length: An optimal linker length is crucial. A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase. nih.gov Conversely, an overly long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination, the process that tags the POI for degradation. arxiv.orgnih.gov Research has shown a significant correlation between linker length and PROTAC efficacy. For instance, studies on estrogen receptor-α (ERα) targeting PROTACs revealed that a 16-atom chain length was optimal for inducing ER degradation. nih.govsigmaaldrich.com Similarly, the potency of PROTACs targeting BET proteins was found to be highly dependent on linker length, with a clear optimal length beyond which further extension did not improve activity. arxiv.org

Chemical Composition: The chemical nature of the linker also profoundly impacts ternary complex formation. The most commonly used linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov While both can be systematically varied in length, their chemical properties differ. Alkyl chains are generally more hydrophobic, while PEG linkers, composed of repeating ethylene (B1197577) glycol units, are more hydrophilic. precisepeg.com In some cases, replacing an alkyl linker with a PEG-based one of equal length can inhibit PROTAC activity, suggesting that the incorporation of oxygen atoms can negatively affect the formation of a productive ternary complex. nih.gov The composition of the linker can also introduce specific functionalities. For example, the inclusion of "clickable" groups like azides allows for the rapid synthesis of PROTAC libraries for optimization. nih.gov

The following table summarizes the impact of linker length on the degradation of various target proteins.

Target ProteinE3 Ligase LigandLinker TypeOptimal Linker Length (atoms)Reference
Estrogen Receptor-α (ERα)PeptideAlkyl16 nih.govsigmaaldrich.com
TANK-binding kinase 1 (TBK1)VHL LigandNot Specified>12 nih.gov
Cereblon (CRBN)Thalidomide (B1683933)PEG8 nih.gov

Influence of Linker Rigidity and Flexibility on PROTAC Activity

The balance between rigidity and flexibility within the linker is a critical determinant of PROTAC success. precisepeg.comarxiv.org

Flexibility: Flexible linkers, such as those based on alkyl or PEG chains, are widely used in early-stage PROTAC development. precisepeg.com Their conformational freedom can be advantageous, allowing the PROTAC to adopt multiple orientations and facilitate the initial formation of the ternary complex. arxiv.org This plasticity can help overcome unfavorable protein-protein interactions and enable the PROTAC to find a productive binding mode. arxiv.org The increased plasticity of ethylene glycol linkers compared to alkyl chains has been shown to enhance ternary complex formation in some instances. acs.org

Rigidity: While flexibility is often beneficial, excessive flexibility can be detrimental, leading to a less predictable and potentially less stable ternary complex. arxiv.org Introducing rigid elements, such as piperazine, piperidine, or aromatic rings, into the linker can pre-organize the PROTAC into a conformation that is more favorable for binding, thereby increasing the efficiency of ternary complex formation. precisepeg.comnih.gov For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a significant increase in cell activity. nih.gov However, increased rigidity is not universally beneficial. In some cases, replacing a flexible PEG unit with a more rigid phenyl ring has been shown to completely abolish PROTAC activity, suggesting that a certain degree of flexibility is necessary for the PROTAC to adopt a productive conformation. nih.gov

The table below illustrates how linker rigidity can influence PROTAC activity.

PROTAC SystemLinker ModificationEffect on ActivityReference
BET DegraderReplacement of amine linkage with rigid ethynyl groupIncreased cell activity nih.gov
AR-targeting SNIPERSubstitution of a PEG unit with disubstituted phenyl ringsAbolished activity nih.gov
MZ1 AnalogMacrocyclization of the linkerMaintained degradation potency with lower binary binding affinity nih.gov

Positional Linker Attachment Site Specificity on the Lenalidomide (B1683929) Moiety and Its Correlation with PROTAC Efficacy

The point at which the linker is attached to the lenalidomide moiety is a critical parameter that can significantly influence the efficacy of the resulting PROTAC. nih.govexplorationpub.com The choice of attachment site is typically guided by analyzing the solvent-exposed regions of the lenalidomide molecule when it is bound to its target, CRBN. explorationpub.com Attaching the linker at a position that does not disrupt the key binding interactions between lenalidomide and CRBN is essential for retaining the PROTAC's ability to recruit the E3 ligase. explorationpub.com

Studies have shown that different attachment points can lead to PROTACs with varying degradation capabilities. For instance, in the development of ER-targeting PROTACs, attaching the linker to the N-terminus of a pentapeptide E3 ligase recognition motif resulted in superior ER degradation compared to other attachment positions. nih.gov Research on lenalidomide-based conjugates has revealed that the attachment point on the phthalimide (B116566) ring of lenalidomide can affect the hydrolytic stability and the ability to degrade neosubstrates (other proteins that are degraded upon CRBN engagement). nih.gov Specifically, attaching the linker at the C-4 position of the phthalimide moiety has been shown to result in better stability. researchgate.net Conversely, attachment at the C-5 position of the phthalimide unit generally reduces the ability to degrade certain neosubstrates like IKZF1. nih.gov

The following table highlights the impact of linker attachment position on the properties of lenalidomide-based PROTACs.

Lenalidomide Attachment PositionObserved EffectReference
C-4 of Phthalimide MoietyBetter stability researchgate.net
C-5 of Phthalimide MoietyReduced IKZF1 degrading ability nih.gov

Hydrophilicity Parameters of PEG Linkers in Lenalidomide-CO-PEG1-C2-azide Derivatives and Their Role in Substrate Recruitment

The hydrophilicity of the linker, particularly in the context of PEG-based linkers like that in "this compound," plays a multifaceted role in PROTAC function, influencing not only solubility and cell permeability but also the crucial process of substrate recruitment. precisepeg.combiochempeg.comjenkemusa.com

Substrate Recruitment: The hydrophilicity of the linker can directly impact the formation and stability of the ternary complex. axispharm.com A hydrophilic linker can help to solubilize the entire PROTAC molecule, potentially preventing non-specific hydrophobic interactions that could interfere with productive binding to the POI and E3 ligase. axispharm.com Furthermore, the flexibility and polarity imparted by PEG linkers can allow for a more dynamic and adaptable interface within the ternary complex, facilitating optimal positioning of the POI for ubiquitination. arxiv.org In the context of lenalidomide-based PROTACs, where the CRBN E3 ligase is recruited, the linker's properties can influence the presentation of the POI-binding warhead, thereby affecting the efficiency of substrate recruitment and subsequent degradation. nih.govrsc.org

The table below summarizes the key roles of PEG linker hydrophilicity in PROTAC function.

Property Influenced by PEG Linker HydrophilicityEffectReference
Water SolubilityIncreased precisepeg.combiochempeg.com
Cell PermeabilityCan be affected; folded conformations may improve it axispharm.comacs.org
Ternary Complex FormationCan facilitate by preventing non-specific interactions axispharm.com
Substrate RecruitmentInfluences presentation of the POI-binding warhead nih.govrsc.org

Molecular Mechanisms of Cereblon E3 Ubiquitin Ligase Engagement by Lenalidomide Co Peg1 C2 Azide Derivatives

High-Affinity Binding Profile of Lenalidomide (B1683929) to Cereblon (CRBN)

The initial and critical step in the mechanism of action of lenalidomide and its derivatives is their direct and high-affinity binding to Cereblon (CRBN), which serves as the substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov Structural studies have revealed that the glutarimide (B196013) moiety of lenalidomide is essential for this interaction. naist.jpresearchgate.net It fits snugly into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. naist.jpresearchgate.netnih.gov This binding pocket is characterized by a trio of tryptophan residues (Trp380, Trp386, and Trp400) that form an aromatic cage, stabilizing the glutarimide ring. nih.govplos.org

In contrast, the isoindolinone ring of lenalidomide is exposed to the solvent, an important feature that allows for the recruitment of neosubstrates. naist.jpresearchgate.netnih.gov The binding of lenalidomide to CRBN is enantioselective, with the (S)-enantiomer showing significantly higher affinity and activity. rcsb.org This specific, high-affinity interaction is a prerequisite for the subsequent recruitment of target proteins to the E3 ligase complex. researchgate.netnih.gov Different derivatives of thalidomide (B1683933) exhibit varying affinities for CRBN, which correlates with their potency in inducing the degradation of target proteins. rsc.orgresearchgate.net For instance, lenalidomide and pomalidomide (B1683931) bind to the CRBN-DDB1 complex more potently than their parent compound, thalidomide. researchgate.net

CompoundReported IC50 for CRBN-DDB1 BindingReference
Thalidomide30 µM researchgate.net
Lenalidomide3 µM researchgate.net
Pomalidomide3 µM researchgate.net

This table presents the half-maximal inhibitory concentration (IC50) values for the binding of different immunomodulatory drugs to the CRBN-DDB1 complex, indicating their relative binding affinities.

Mechanistic Principles of Induced Proximity in PROTAC-Mediated Ubiquitination

Lenalidomide and its derivatives are classic examples of molecular glues that induce proximity between the E3 ligase and neosubstrates. nih.govnih.gov This induced proximity is the cornerstone of their function in proteolysis-targeting chimeras (PROTACs) and as standalone agents. researchgate.net The binding of the lenalidomide derivative to CRBN creates a novel protein-protein interaction surface, enabling the recruitment of proteins that would not normally bind to CRBN. cofc.edunih.gov

The formation of a stable ternary complex, consisting of the CRBN E3 ligase, the lenalidomide derivative, and a neosubstrate, is essential for efficient ubiquitination and subsequent degradation of the target protein. nih.govnih.gov The stability of this complex is a key determinant of the drug's efficacy. nih.govacs.org Structural and biophysical studies have provided detailed insights into the formation of these ternary complexes. For example, in the case of the neosubstrate casein kinase 1α (CK1α), both CRBN and lenalidomide form direct contacts with a β-hairpin loop in the N-lobe of the kinase. cofc.edunih.gov This joint binding interface is crucial for the stability of the CRBN-lenalidomide-CK1α complex. cofc.edunih.gov

Interacting Residues (CRBN-CK1α)Estimated Energy to Break H-bond (kcal/mol)Reference
CRBNN351–CK1αI3710.9 ± 0.1 acs.org
CRBNH357–CK1αT386.3 ± 0.3 acs.org
CRBNW400–CK1αN3911.0 ± 0.4 acs.org

This table illustrates the increased stability of key hydrogen bonds at the CRBN-CK1α interface in the presence of lenalidomide, as determined by the potential of mean force (PMF) calculations.

The binding of lenalidomide-derived ligands to CRBN induces a conformational change in the CRL4^CRBN^ E3 ligase complex, which allosterically modulates its activity. researchgate.net This modulation redirects the ubiquitin ligase activity towards the newly recruited neosubstrates. nih.govnih.gov Genome-scale CRISPR-Cas9 screens have identified essential components of the cellular machinery required for this lenalidomide-induced CRL4^CRBN^ activity, including regulators of cullin-RING ligase neddylation and specific E2 ubiquitin-conjugating enzymes. nih.gov

The study identified UBE2D3 and UBE2G1 as two E2 enzymes that play distinct roles in the ubiquitination process. nih.gov UBE2D3 is responsible for the initial monoubiquitination of the substrate, priming it for further ubiquitination. nih.gov Subsequently, UBE2G1 acts to extend the polyubiquitin (B1169507) chains, primarily through lysine (B10760008) 48 (K48) linkages, which is the canonical signal for proteasomal degradation. nih.gov This demonstrates that the allosteric modulation by lenalidomide not only brings the substrate to the E3 ligase but also orchestrates a specific and efficient ubiquitination cascade. nih.gov

Modulation of Substrate Specificity of the CRL4^CRBN^ Complex Induced by Lenalidomide Analogues

A fascinating aspect of lenalidomide and its analogues is their ability to modulate the substrate specificity of the CRL4^CRBN^ complex. nih.govnih.gov Subtle changes in the chemical structure of the IMiD can lead to the recruitment of a different set of neosubstrates. nih.gov For example, lenalidomide is particularly effective at inducing the degradation of CK1α, which is linked to its therapeutic efficacy in myelodysplastic syndrome with a del(5q) mutation. nih.govcofc.edu In contrast, pomalidomide is a more potent degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgharvard.edu

This differential substrate specificity is determined by the precise molecular interactions within the ternary complex. harvard.edu The crystal structure of the CRBN-lenalidomide-CK1α complex revealed that the absence of a carbonyl group on the phthaloyl ring of lenalidomide provides the necessary steric freedom to accommodate the binding of CK1α. harvard.edu Conversely, the additional amino group on the phthalimide (B116566) moiety of lenalidomide and pomalidomide forms a stabilizing water-mediated hydrogen bond with a glutamine residue (Q146) in IKZF1, enhancing the degradation of this neosubstrate. rsc.org This highlights how minor modifications to the core lenalidomide scaffold can be exploited to fine-tune the substrate specificity of the resulting PROTAC or molecular glue, opening avenues for the development of highly selective targeted protein degraders. nih.gov

CompoundPrimary NeosubstratesKey Structural Feature for SpecificityReference
LenalidomideCK1α, IKZF1, IKZF3Absence of carbonyl on phthaloyl ring (for CK1α); Amino group on phthalimide (for IKZF1/3) rsc.orgharvard.edu
PomalidomideIKZF1, IKZF3Amino group on phthalimide rsc.org
ThalidomideIKZF1, IKZF3 (less potent)- rsc.orgharvard.edu

This table summarizes the differential substrate specificities of lenalidomide and its analogues, along with the key structural features that determine these specificities.

Advanced Characterization and Computational Modeling of Lenalidomide Co Peg1 C2 Azide Protacs

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Synthesized Compounds

The synthesis of PROTACs, including those derived from Lenalidomide-CO-PEG1-C2-azide, involves multi-step chemical reactions that can yield impurities and byproducts. Therefore, rigorous characterization is essential to confirm the chemical structure and assess the purity of the final compound. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

During the synthesis of PROTACs with PEG linkers, it is not uncommon to encounter challenges in purification. For instance, byproducts can co-elute with the desired product in High-Performance Liquid Chromatography (HPLC), necessitating repeated purifications to achieve high purity. beilstein-journals.org A close examination of the UV profile during HPLC analysis can often indicate the presence of impurities, even if they appear as a minor shoulder on the main product peak. beilstein-journals.org

Below is a table summarizing the key techniques used for the structural confirmation and purity assessment of synthesized PROTACs.

TechniquePurposeKey Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification.Retention time, peak area (for quantification of purity), and separation of the target compound from impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and molecular weight confirmation.Combines the separation power of HPLC with the mass analysis capability of MS to confirm the mass of the eluted peaks.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight determination and elemental composition confirmation.Provides highly accurate mass-to-charge ratio, allowing for the determination of the elemental formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) Unambiguous structural elucidation.Provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

Computational Approaches for Ternary Complex Prediction and Linker Optimization in Lenalidomide-Based PROTACs

The rational design of PROTACs is a complex challenge due to the many factors influencing their efficacy. Computational modeling has become an indispensable tool to accelerate the design process by providing insights into the formation and stability of the POI-PROTAC-E3 ligase ternary complex. scienceopen.com

The formation of a stable ternary complex is considered a prerequisite for effective protein degradation. researchgate.net Computational methods are used to predict the three-dimensional structure of this complex, which is often difficult to determine experimentally. These models can help in understanding the protein-protein interactions (PPIs) that stabilize the complex and guide the optimization of the PROTAC structure, particularly the linker. researchgate.net The length, composition, and attachment points of the linker are critical parameters that must be optimized for each target protein and E3 ligase pair. nih.gov

Application of Molecular Docking and Molecular Dynamics Simulations in Rational PROTAC Design

Molecular docking is used to predict the preferred orientation of the PROTAC when bound to the individual proteins and within the ternary complex. scienceopen.comnih.gov This can help in identifying key interactions, such as hydrogen bonds, that contribute to binding affinity. Several computational tools and workflows have been developed to model the ternary complex by docking the two proteins together in the presence of the PROTAC. scienceopen.comarxiv.org

Molecular dynamics simulations provide a more dynamic picture of the ternary complex by simulating the movements of atoms over time. scielo.org.za MD simulations can be used to:

Assess the stability of the predicted ternary complex structures.

Identify stable and transient interactions that are not apparent from static models.

Understand the conformational changes that occur upon complex formation.

Evaluate the flexibility of the linker and its role in allowing the two proteins to adopt a favorable orientation for ubiquitination.

A summary of these computational techniques is presented in the table below.

Computational TechniqueApplication in PROTAC Design
Molecular Docking Predicts the binding pose of the PROTAC to the target protein and E3 ligase. Helps in modeling the overall structure of the ternary complex.
Molecular Dynamics (MD) Simulations Assesses the stability of the ternary complex over time. Provides insights into the dynamic interactions and conformational changes within the complex.

Machine Learning Approaches for Predicting PROTAC Potency and Selectivity

In recent years, machine learning (ML) has emerged as a valuable tool in drug discovery, and its application to PROTAC design is rapidly growing. arxiv.orgrsc.org ML models can be trained on existing data to predict various properties of new PROTAC candidates, thereby reducing the need for extensive and resource-intensive experimental screening. nih.govacs.org

One of the key applications of ML in this field is the prediction of PROTAC activity, including their potency (e.g., pDC50) and degradation efficiency (Dmax). arxiv.org By analyzing the structural features of a large set of known PROTACs and their corresponding activities, ML models can learn to identify the chemical patterns that are associated with high potency.

ML can also be used to predict other important properties of PROTACs, such as:

Cell permeability: Predicting whether a PROTAC can effectively cross the cell membrane to reach its intracellular target. nih.govacs.org

Selectivity: Predicting the ability of a PROTAC to degrade the intended target protein without affecting other proteins in the cell.

Linker Optimization: Generative models can be used to design novel linkers with desirable properties like optimal length and flexibility.

Biophysical and Biochemical Assays for Quantifying E3 Ligase-PROTAC-Protein of Interest Complex Formation

While computational models provide valuable predictions, experimental validation is crucial to confirm the formation of the ternary complex and to quantify its stability. A variety of biophysical and biochemical assays are available for this purpose. nih.gov These assays are essential for understanding the structure-activity relationship of PROTACs and for guiding their rational design. nih.gov

The formation of the ternary complex is the initial and critical step in the mechanism of action of PROTACs. researchgate.net Therefore, assays that can directly measure the interaction between the target protein, the PROTAC, and the E3 ligase are of great importance.

The table below provides an overview of the common assays used to quantify ternary complex formation.

Assay TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when molecules bind to it.Binding affinity (KD), association rate (ka), and dissociation rate (kd) of binary and ternary interactions. nih.gov
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding.Similar to SPR, it provides kinetic data on binding events. nih.gov
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules.Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. nih.gov
NanoBRET (Bioluminescence Resonance Energy Transfer) A live-cell assay that measures the proximity of two proteins tagged with a bioluminescent donor and a fluorescent acceptor.Can be used to detect and quantify ternary complex formation in a cellular environment. acs.orgpromega.com
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein.Can be used in a competitive binding format to determine binding affinities. nih.gov

These assays provide quantitative data on the thermodynamics and kinetics of ternary complex formation, which are critical for understanding the efficacy of a PROTAC. nih.gov

Research Applications Beyond Direct Protein Degradation

Development of Lenalidomide-CO-PEG1-C2-azide as Chemical Probes for Investigating Cellular Pathways.uu.nlnih.gov

The development of chemical probes derived from lenalidomide (B1683929), such as those containing an azide (B81097) functional group, represents a significant step forward in dissecting the intricate signaling networks within cells. These probes act as molecular reporters, allowing for the identification and characterization of proteins that interact with the lenalidomide-CRBN complex. biorxiv.orgnih.gov

One notable example is the creation of "photolenalidomide" (pLen), a probe equipped with a photoaffinity label and an enrichment handle. acs.orgbiorxiv.orgnih.gov This tool has proven effective in capturing known targets of lenalidomide, such as IKZF1 and CRBN itself, from multiple myeloma cells. acs.orgnih.gov Furthermore, studies using pLen in HEK293T cells led to the identification of a novel interacting protein, the eukaryotic translation initiation factor 3 subunit i (eIF3i). acs.orgnih.gov Interestingly, while eIF3i forms a ternary complex with CRBN in the presence of lenalidomide, it is not subsequently ubiquitinated or degraded, suggesting a broader range of functional outcomes for CRBN ligands beyond protein degradation. acs.orgnih.govbiorxiv.org This discovery underscores the power of these chemical probes to uncover previously unknown protein-protein interactions and expand our understanding of lenalidomide's mechanism of action. biorxiv.orgbiorxiv.org

The design of these probes is critical to their success. Researchers have systematically evaluated various lenalidomide analogs to identify modifications that preserve the parent compound's biological activity while allowing for the attachment of functional groups. biorxiv.orgresearchgate.net For instance, a specific amide linkage was found to be optimal for installing the necessary functionality without compromising the substrate degradation profile or the antiproliferative and immunomodulatory properties of lenalidomide. biorxiv.org

The azide group integrated into the this compound structure is a key functional handle that enables its use in "click chemistry," a set of powerful, reliable, and selective reactions for bioconjugation. medchemexpress.comnih.gov This approach allows for the efficient and specific attachment of reporter molecules, such as fluorescent dyes or affinity tags (like biotin), to the lenalidomide probe. nih.govresearchgate.net

Two primary types of click chemistry are particularly relevant in this context:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. beilstein-journals.orgnih.govrsc.org CuAAC is widely used for its reliability and the mild reaction conditions required, making it suitable for modifying complex biomolecules. nih.govbeilstein-journals.org In the context of lenalidomide probes, CuAAC can be used to attach a biotin (B1667282) picolyl azide, for example, to an alkyne-modified protein that has been labeled by the probe. biorxiv.org This enables the enrichment and subsequent identification of the protein target.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity associated with the copper catalyst in living systems, SPAAC was developed. nih.govmdpi.com This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne. nih.govmagtech.com.cn SPAAC is highly bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal tool for in-vivo labeling and imaging studies. uu.nlcancer.gov The development of various cyclooctyne derivatives with enhanced reactivity has further expanded the utility of SPAAC in biological research. uu.nlnih.govmagtech.com.cncancer.gov

Click Chemistry Reaction Key Features Catalyst Applications in Probe Development
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency, mild conditions, forms stable triazole linkage. beilstein-journals.orgCopper(I). nih.govrsc.orgAttachment of affinity tags (e.g., biotin) for protein enrichment and identification. biorxiv.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioorthogonal, no metal catalyst required, suitable for live-cell applications. nih.govNone (driven by ring strain). magtech.com.cnIn-vivo labeling, cellular imaging, and tracking of probe-protein interactions. uu.nlcancer.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of enzymes and other proteins within complex biological systems. nih.govyoutube.com Lenalidomide-based probes, particularly those equipped with a reactive group and a reporter tag, are well-suited for ABPP applications. nih.gov

These probes can be used to covalently label the active sites of their protein targets, allowing for their selective enrichment and identification by mass spectrometry. nih.gov This approach provides a direct readout of protein activity, which can be more informative than simply measuring protein abundance levels. youtube.com

In the context of lenalidomide, ABPP can be employed to:

Identify novel cellular targets: As demonstrated by the discovery of eIF3i, lenalidomide probes can uncover previously unknown protein interactions. acs.orgnih.gov

Profile resistance mechanisms: By comparing the protein activity profiles of lenalidomide-sensitive and -resistant cells, researchers can identify changes in protein expression or activity that contribute to drug resistance. For example, proteomic studies have identified the upregulation of CDK6 as a potential resistance mechanism in multiple myeloma. nih.gov

Validate target engagement: ABPP can confirm that a lenalidomide-based PROTAC or other therapeutic is binding to its intended target within the cell.

A typical workflow for target identification using a lenalidomide-azide probe involves treating cells with the probe, followed by lysis and click chemistry-mediated attachment of a biotin tag. The biotinylated proteins are then captured on streptavidin beads, eluted, and identified by mass spectrometry. mdpi.com

Exploration of Multifunctional PROTAC Systems and Photo-Controllable Degraders Incorporating Lenalidomide Derivatives.bocsci.comcancer.gov

The modular nature of Proteolysis Targeting Chimeras (PROTACs) has opened the door to the development of sophisticated, multifunctional systems that offer enhanced control over protein degradation. nih.govdundee.ac.uk PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov Lenalidomide and its derivatives are frequently used as the E3 ligase-recruiting component in PROTAC design, capitalizing on their high affinity for CRBN. nih.govacs.orgnih.gov

Recent innovations have focused on creating PROTACs with additional layers of control, such as photo-controllable degraders, often referred to as "PHOTACs". nih.gov These molecules incorporate a photoswitchable linker, typically an azobenzene (B91143) group, between the target-binding ligand and the lenalidomide-based E3 ligase ligand. nih.govnih.gov This allows for the precise spatiotemporal control of protein degradation using light. nih.govnih.gov

The principle behind PHOTACs is that the two isomers of the photoswitch (e.g., the trans and cis forms of azobenzene) have different three-dimensional shapes. One isomer is designed to be active, promoting the formation of the ternary complex and subsequent protein degradation, while the other is inactive. nih.govnih.gov By irradiating the cells with light of a specific wavelength, the PHOTAC can be switched between its active and inactive states, providing a powerful tool for studying the dynamic consequences of protein knockdown with high precision. nih.govnih.gov Studies have shown that the degradation activity of these azo-PROTACs can be effectively modulated by light. nih.gov

PROTAC System Description Control Mechanism Key Advantage
Conventional PROTAC A bifunctional molecule linking a target protein ligand to an E3 ligase ligand. nih.govConstitutively active.Targeted protein degradation. nih.gov
Photo-Controllable PROTAC (PHOTAC) Incorporates a photoswitchable linker (e.g., azobenzene) into the PROTAC structure. nih.govReversible activation/deactivation with specific wavelengths of light. nih.govHigh spatiotemporal control over protein degradation. nih.gov

Mechanistic Studies on PROTAC-Induced Protein Functional Dynamics within Degradation Complexes.

While the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation, it is not always sufficient. nih.govelifesciences.orgbiorxiv.org The dynamics of this complex play a crucial role in the subsequent ubiquitination and degradation of the target protein. nih.govelifesciences.orgbiorxiv.orgelifesciences.orgresearchgate.net

Computational modeling and molecular dynamics simulations have become invaluable tools for investigating the structural and dynamic properties of these degradation complexes. nih.govelifesciences.orgbiorxiv.orgelifesciences.orgresearchgate.net These studies can provide insights into why different PROTACs, even those that form stable ternary complexes, exhibit varying degradation efficiencies. nih.govelifesciences.org

Key areas of investigation include:

The influence of the PROTAC linker: The length and composition of the linker that connects the two ends of the PROTAC have a profound impact on the geometry and dynamics of the ternary complex. nih.govelifesciences.org This, in turn, affects the positioning of lysine (B10760008) residues on the target protein relative to the E2 ubiquitin-conjugating enzyme, which is critical for efficient ubiquitin transfer. biorxiv.org

Protein-protein interactions within the complex: The specific interactions between the target protein, the PROTAC, and the E3 ligase determine the stability and conformation of the ternary complex. nih.govelifesciences.org

Allosteric effects: The binding of the PROTAC can induce conformational changes in both the target protein and the E3 ligase, which can influence their function and interaction with other cellular components.

By understanding the intricate dynamics of PROTAC-induced degradation complexes, researchers can more rationally design the next generation of degraders with improved potency and selectivity. biorxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.